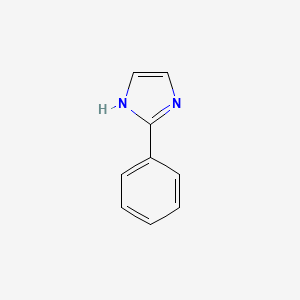

2-Phenylimidazole

Overview

Description

2-Phenylimidazole (C₉H₈N₂, CAS 670-96-2) is a heterocyclic aromatic compound featuring an imidazole ring substituted with a phenyl group at the 2-position. It is a white to light yellow crystalline powder with a melting point of 140–147°C and a molecular weight of 144.17 g/mol . Its structure enables diverse applications, including corrosion inhibition , coordination chemistry , nanoparticle protection , and synthesis of pharmaceuticals . The molecule’s nitrogen atoms facilitate hydrogen bonding and metal coordination, making it valuable in supramolecular assemblies and catalytic systems .

Preparation Methods

Gas-Liquid-Liquid Phase Synthesis

Reaction Mechanism and Procedure

The gas-liquid-liquid phase method, described in CN105884690A, utilizes a three-phase system involving gaseous ammonia, an aqueous glyoxal solution, and benzaldehyde . The reaction proceeds via the following stoichiometry:

3 \, (\text{gas}) + \text{C}6\text{H}_5\text{CHO} + \text{CHOCHO} \, (\text{aqueous}) \rightarrow \text{this compound}

Key Steps :

-

Reactor Setup : Benzaldehyde and glyoxal are added to a specialized gas-liquid-liquid synthesis device. This apparatus enhances interfacial contact between phases through a circulating pump system, improving mass transfer and reaction kinetics .

-

Ammonia Introduction : Gaseous ammonia is introduced under controlled temperature (45°C) and mild pressure (0.1–0.5 MPa).

-

Reaction Phase : The mixture is maintained at 50–80°C for 12 hours, after which water is evaporated, and the product is crystallized, filtered, and dried .

Advantages and Innovations

-

Enhanced Efficiency : The reactor design increases the gas-liquid interfacial area, accelerating ammonia absorption and reducing reaction time .

-

Energy Savings : Direct use of gaseous ammonia eliminates the need for phase-transfer catalysts, simplifying downstream purification .

-

Scalability : The continuous circulation system permits large-scale production with consistent yields (~75%) .

Ortho-Dicarbonyl Compound-Based Synthesis

Reaction Design and Optimization

CN101928248B outlines a method using ortho-dicarbonyl compounds (e.g., glyoxal), benzaldehyde derivatives, and ammonia or ammonium salts . The general reaction is:

6\text{H}4\text{CHO} + \text{NH}_3 + \text{R'COCOR''} \rightarrow \text{this compound Derivative}

Procedure :

-

Mixing Reactants : Benzaldehyde and ammonia (or ammonium salts) are combined in a solvent such as methanol.

-

Dropwise Addition : A solution of glyoxal in methanol is added over 3–5 hours at 35–40°C under ambient pressure .

-

Purification : The crude product is purified using halohydrocarbons (e.g., 1,2-dichloroethane) to achieve >99% purity .

Performance Metrics

-

Purity : Halohydrocarbon washing effectively removes byproducts like unreacted aldehydes .

-

Flexibility : Compatible with substituted benzaldehydes for derivative synthesis .

Comparative Analysis of Methods

Reaction Conditions and Outcomes

Environmental and Economic Considerations

-

Energy Consumption : The gas-liquid-liquid method reduces post-reaction water evaporation energy by 30% compared to traditional methods .

-

Solvent Use : The ortho-dicarbonyl approach requires halohydrocarbons, posing disposal challenges despite high purity gains .

-

Scalability : Both methods are scalable, but the gas-liquid-liquid system’s continuous operation favors industrial applications .

Mechanistic Insights and Byproduct Management

Side Reactions and Mitigation

-

Imidazole Isomerization : Prolonged heating in the gas-liquid-liquid method may produce 4-phenylimidazole. Temperature control below 80°C minimizes this .

-

Aldol Condensation : Excess benzaldehyde in the ortho-dicarbonyl method can form dibenzal derivatives. Dropwise addition and stoichiometric precision mitigate this .

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: Electrophilic substitution reactions can introduce various substituents at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and imidazolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Curing Agent in Epoxy Resins

2-Phenylimidazole is widely recognized as an effective curing agent for epoxy resins. Its ability to facilitate the curing process enhances the thermal and chemical resistance of the resulting materials.

- Mechanism of Action : The curing mechanism involves the formation of adducts between 2-PI and epoxides, which occurs rapidly. Studies indicate that the polymerization effectiveness of imidazoles follows a specific order, with this compound demonstrating moderate efficacy compared to other imidazole derivatives .

- Performance Characteristics : Resins cured with 2-PI exhibit excellent resistance to chemicals and oxidation, high thermal stability, and favorable dielectric properties. The curing rate is influenced by the concentration of both the imidazole and the epoxide, adhering to Arrhenius behavior .

Corrosion Inhibition

Recent studies have highlighted the role of this compound as a corrosion inhibitor for metals such as brass and copper.

- Surface Analysis : Using techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) and X-ray photoelectron spectroscopy (XPS), researchers have shown that 2-PI forms a protective layer on metal surfaces, significantly reducing corrosion rates in saline environments .

- Inhibition Efficiency : The presence of 1 mM 2-PI in a 3 wt.% NaCl solution has been shown to increase polarization resistance by several orders of magnitude compared to non-inhibited samples, indicating its effectiveness as a mixed-type inhibitor that primarily affects anodic reactions .

Antimicrobial Activity

This compound derivatives have been explored for their antimicrobial properties, particularly against pathogens such as Clostridioides difficile.

- Inhibitory Studies : Research has demonstrated that certain phenylimidazole derivatives exhibit selective inhibitory activity against the enoyl-acyl carrier protein reductase II enzyme (FabK) in C. difficile, translating to promising antibacterial activity in low micromolar ranges .

- Structure-Activity Relationship : Investigations into various modifications of phenylimidazole compounds have revealed insights into their structure-activity relationships (SAR), aiding in the development of more potent antimicrobial agents .

Environmental Applications

This compound has been utilized in environmental chemistry for removing pollutants.

- Phosphate Removal : A study reported the synthesis of ZIF-8 functionalized with this compound for effective phosphate removal from wastewater through adsorption processes. The material exhibited high adsorption capacity and regeneration properties, making it suitable for environmental remediation applications .

- Removal of p-Nitrophenol : Similarly, ZIF-8 modified with this compound was found to effectively adsorb p-nitrophenol from petrochemical wastewater, showcasing its potential for treating industrial effluents .

Table 1: Comparative Performance of Curing Agents

| Curing Agent | Polymerization Rate | Thermal Stability | Chemical Resistance |

|---|---|---|---|

| 2-Ethyl-4-methylimidazole | High | Excellent | High |

| 1-N-butylimidazole | Moderate | Good | Moderate |

| This compound | Moderate | Good | High |

| Imidazole | Low | Fair | Low |

Table 2: Antimicrobial Activity Against C. difficile

| Compound | IC50 (µM) | MIC (µg/mL) |

|---|---|---|

| Phenylimidazole Derivative A | 0.53 | 1.56–3.12 |

| Phenylimidazole Derivative B | 1.02 | 1.56 |

| This compound | Not specified | Not specified |

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it can modulate inflammatory pathways and induce apoptosis in cancer cells through various signaling mechanisms .

Comparison with Similar Compounds

Comparison with Halogen-Substituted Derivatives

Halogen-substituted derivatives of 2-phenylimidazole, such as 4-fluorophenyl (4-FPIP), 4-chlorophenyl (4-ClPIP), and 4-bromophenyl (4-BrPIP) analogs, exhibit modified electronic properties due to the electron-withdrawing effects of halogens. Computational studies reveal comparable bond lengths but altered electron density distributions, which enhance corrosion inhibition efficiency in saline environments. For example, halogen substitution increases adsorption energy on metal surfaces, improving protective film formation. However, the bulkier bromine group in 4-BrPIP may reduce surface coverage compared to 4-FPIP and 4-ClPIP .

Table 1: Electronic Properties of this compound and Halogen-Substituted Derivatives

| Compound | Electron Density (Arbitrary Units) | Adsorption Energy (kJ/mol) |

|---|---|---|

| 2-PhI | 1.00 | -120 |

| 4-FPIP | 1.12 | -135 |

| 4-ClPIP | 1.15 | -140 |

| 4-BrPIP | 1.18 | -130 |

Comparison with Other Azole Corrosion Inhibitors

This compound outperforms traditional azoles like benzotriazole (BTAH) and 1-hydroxybenzotriazole (BTAOH) in copper corrosion inhibition under chloride-rich conditions. XPS and ToF-SIMS studies show that 2PhI forms stable Cu(I)-organometallic complexes, achieving ~95% surface coverage in 3 wt.% NaCl, compared to ~85% for BTAH . In contrast, BTAOH predominantly forms Cu(II) complexes, which are less stable . Imidazole derivatives generally exhibit higher thermal stability than triazoles, with decomposition temperatures exceeding 250°C .

Table 2: Corrosion Inhibition Efficiency in 3 wt.% NaCl (Copper)

| Inhibitor | Surface Coverage (%) | Dominant Cu Species |

|---|---|---|

| 2-PhI | 95 | Cu(I) |

| BTAH | 85 | Cu(I)/Cu(II) mix |

| BTAOH | 78 | Cu(II) |

Structural and Computational Comparisons

DFT calculations reveal that this compound’s inter-ring torsional angle varies with computational methods: 11.2° (B3LYP/6-31+G), 30° (PBE/DNP), and 90° (semi-empirical). This contrasts with benzimidazole, which adopts a planar configuration due to fused rings. The non-planarity of 2PhI reduces π-π stacking but enhances solubility in organic solvents .

Table 4: Catalytic Arylation of this compound vs. Analogues

| Substrate | Catalyst | Selectivity (%) | Yield (%) |

|---|---|---|---|

| 2-PhI (C4) | Pd/Ph₃P | 98 | 85 |

| 2-MeImidazole | N/A | N/A | N/A |

| (N,2)-Diphenyl | Rh(acac)(CO)₂ | 95 | 78 |

Coordination Chemistry and Metal Complexes

This compound forms stable complexes with Cd(II), Zn(II), and Cu(I/II). Compared to benzimidazole, 2PhI exhibits weaker metal binding due to steric hindrance from the phenyl group. For example, Cd(II) complexes with benzimidazole have higher stability constants (log K = 4.2) than those with 2PhI (log K = 3.8) .

Biological Activity

2-Phenylimidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring substituted with a phenyl group, which enhances its pharmacological properties. Research has highlighted its potential as an antibacterial, antifungal, and anticancer agent, making it a subject of interest in various therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antibacterial properties, particularly against Clostridioides difficile (C. difficile). For instance, a series of phenylimidazole FabK inhibitors were synthesized and evaluated for their ability to inhibit the enoyl-acyl carrier protein (ACP) reductase II enzyme, FabK. One compound in this series showed an IC50 value of 0.10 to 0.24 μM, indicating potent antibacterial activity in the low micromolar range .

Table 1: Antibacterial Activity of Phenylimidazole Derivatives

| Compound ID | Structure | IC50 (μM) | MIC (μg/mL) | Target |

|---|---|---|---|---|

| 5a | Structure | 0.53 | 1.56–3.12 | FabK |

| 5b | Structure | 1.02 | 1.56–3.12 | FabK |

| Vancomycin | Structure | 0.39–0.78 | - | - |

This table summarizes the inhibitory concentrations of selected compounds against C. difficile, showcasing the effectiveness of phenylimidazole derivatives compared to traditional antibiotics like vancomycin.

Antimycobacterial Activity

Another area of research focuses on the antimycobacterial properties of α-amino acid-derived this compound derivatives. These compounds were synthesized and tested against Mycobacterium tuberculosis, M. avium, and M. kansasii. The structure-activity relationship (SAR) studies indicated that specific modifications to the imidazole ring significantly enhanced their activity against these pathogens .

Anticancer Activity

The anticancer potential of phenylimidazole derivatives has also been explored, particularly as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers. A study designed and synthesized several phenylimidazole analogs that effectively inhibited this pathway, with one compound demonstrating nanomolar IC50 values against both wild-type and drug-resistant cancer cell lines .

Table 2: Anticancer Activity of Phenylimidazole Derivatives

| Compound ID | IC50 (nM) | Target Pathway |

|---|---|---|

| Compound 25 | <100 | Hedgehog Signaling |

| Compound X | <50 | Hedgehog Signaling |

This table highlights the promising anticancer activity of specific phenylimidazole derivatives, indicating their potential as therapeutic agents in cancer treatment.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on a series of phenylimidazole derivatives aimed at improving their potency against FabK. Modifications included varying the substituents on the phenyl ring and altering the linker between the imidazole and the phenyl group. The results indicated that specific electron-withdrawing groups significantly enhanced antibacterial activity while maintaining low toxicity profiles .

Research Findings: Computational Analysis

Computational modeling has played a crucial role in understanding the binding interactions between phenylimidazole derivatives and their biological targets. Molecular docking studies have provided insights into how modifications to the imidazole ring influence binding affinity and selectivity for targets such as FabK and Smoothened receptor in cancer cells . These findings are essential for guiding further structural optimization.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing 2-Phenylimidazole coordination complexes?

- Methodological Answer : To synthesize coordination complexes, reflux a hot ethanol solution of this compound with aqueous metal salts (e.g., Cu(NO₃)₂) in stoichiometric ratios (e.g., 1:2 or 1:4 ligand-to-metal). After 2 hours of reflux, crystallize the product via slow evaporation. Characterize using single-crystal X-ray diffraction (SC-XRD) to determine bond lengths/angles and hydrogen bonding networks. Pair SC-XRD with spectroscopic techniques (e.g., FTIR, UV-Vis) to confirm coordination modes. For example, Cu(II) complexes with this compound exhibit distinct N–M–N bonding patterns in SC-XRD data .

Q. How are thermodynamic properties (e.g., enthalpies of combustion, sublimation) experimentally determined for this compound?

- Methodological Answer : Use bomb calorimetry to measure enthalpies of combustion. For sublimation enthalpies, employ thermogravimetric analysis (TGA) coupled with Clausius-Clapeyron equations. Comparative studies with azoles (e.g., imidazole derivatives) reveal that this compound has a higher enthalpy of formation (−56.2 kJ/mol) due to aromatic stabilization and phenyl group interactions . Key

| Property | Value for this compound | Reference Compound (Imidazole) |

|---|---|---|

| ΔH combustion (kJ/mol) | -3400 ± 15 | -2850 ± 10 |

| ΔH sublimation (kJ/mol) | 98.3 ± 0.5 | 89.1 ± 0.4 |

Q. What are the standard crystallographic parameters for this compound, and how are they validated?

- Methodological Answer : SC-XRD studies (Mo-Kα radiation, λ = 0.71073 Å) report a monoclinic crystal system (space group P2₁/c*) with unit cell parameters: a = 17.1875 Å, b = 4.7220 Å, c = 17.7585 Å, β = 99.767°, V = 1420.38 ų, Z = 4. Data collection at 293 K with Oxford Diffraction Gemini R Ultra yields R₁ = 0.040, wR₂ = 0.080 after refinement using SHELXL95. Validate via hydrogen bonding analysis (N–H⋯O, O–H⋯O) and comparison with related structures (e.g., this compound dihydrogen phosphate) .

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives be resolved using SHELX software?

- Methodological Answer : SHELXL97 refines structures by minimizing the weighted difference (Δ/σ < 0.001) between observed (Fₒ) and calculated (Fc) structure factors. For ambiguous electron density peaks (e.g., disordered phenyl groups), use ISOR and SIMU restraints to model thermal motion. If R₁ > 0.05, re-exclude outliers via OMIT or apply twin refinement (e.g., for twinned data in P2₁/c*). Case study: The title compound C₉H₉N₂⁺·H₂PO₄⁻·H₃PO₄ required 190 parameters for refinement, achieving a data-to-parameter ratio of 15.2 .

Q. What role do hydrogen bonding networks play in stabilizing this compound-based materials?

- Methodological Answer : this compound forms 2D networks via N–H⋯O (2.68 Å) and O–H⋯O (2.54 Å) interactions, as seen in its dihydrogen phosphate co-crystal. Use Mercury software to map interaction geometries (angles: 150–170°) and quantify stabilization energy (≈15–25 kJ/mol per bond via DFT). These networks enhance thermal stability (TGA decomposition >250°C) and influence solubility (e.g., phosphate co-crystals are water-insoluble) .

Q. How can mechanistic studies on this compound’s biological activity (e.g., anticancer) be designed?

- Methodological Answer : For cytotoxicity assays (e.g., MTT), incubate glioblastoma cells (U87MG) with this compound derivatives (IC₅₀ ≈ 10–50 µM) for 48 hours. Pair with molecular docking (AutoDock Vina) to predict binding to targets like Hedgehog pathway protein GLI1 (∆G ≈ −8.2 kcal/mol). Validate via Western blot (reduced GLI1 expression) and apoptosis assays (Annexin V/PI staining). Note: Ru(III) complexes with this compound show enhanced activity due to redox cycling .

Q. Data Contradiction Analysis

-

Melting Point Variability :

Reported melting points range from 140–147°C () to 146–148°C ( ). This discrepancy may arise from purity differences (≥99% vs. 98% purity) or polymorphic forms. Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) to identify polymorph transitions. -

Crystallographic R Factors :

R₁ values vary between studies (e.g., 0.040 in vs. 0.050 in similar compounds). Ensure data-to-parameter ratios >10 and apply multi-scan absorption corrections (e.g., CrysAlis RED) to minimize systematic errors .

Properties

IUPAC Name |

2-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJYXPAKHMBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060968 | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-96-2 | |

| Record name | 2-Phenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2590HM4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.